[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16146482
InChI: InChI=1S/C23H16BrClIN3O4/c24-15-9-10-20(33-23(32)16-5-1-3-7-18(16)25)14(11-15)12-28-29-21(30)13-27-22(31)17-6-2-4-8-19(17)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+
SMILES:
Molecular Formula: C23H16BrClIN3O4
Molecular Weight: 640.6 g/mol

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

CAS No.:

Cat. No.: VC16146482

Molecular Formula: C23H16BrClIN3O4

Molecular Weight: 640.6 g/mol

* For research use only. Not for human or veterinary use.

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate -

Specification

Molecular Formula C23H16BrClIN3O4
Molecular Weight 640.6 g/mol
IUPAC Name [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Standard InChI InChI=1S/C23H16BrClIN3O4/c24-15-9-10-20(33-23(32)16-5-1-3-7-18(16)25)14(11-15)12-28-29-21(30)13-27-22(31)17-6-2-4-8-19(17)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+
Standard InChI Key OLKGGHOQYUUXPQ-KVSWJAHQSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is C23H16BrClIN3O4, with a molecular weight of 665.56 g/mol. Key structural elements include:

  • A 2-chlorobenzoate ester group at the para position.

  • A 4-bromo-2-methylphenyl backbone with an (E)-hydrazone bridge.

  • A 2-iodobenzoyl moiety linked via an acetamide group to the hydrazone nitrogen.

The E-configuration of the hydrazone double bond is critical for maintaining planar geometry, which influences intermolecular interactions and crystallinity . The iodine atom’s presence introduces steric bulk and polarizability, potentially enhancing binding affinity in biological systems.

Synthesis and Reaction Optimization

The synthesis of this compound likely follows multi-step protocols analogous to those described for related benzoate derivatives (Figure 1) :

Step 1: Formation of the Hydrazone Linkage
2-Hydrazinylacetamide derivatives are condensed with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic conditions (e.g., acetic acid) at 60–80°C for 6–12 hours. The reaction typically achieves yields of 65–80% after recrystallization from ethanol .

Step 2: Iodobenzoylation
The intermediate hydrazone is reacted with 2-iodobenzoyl chloride in dichloromethane using triethylamine as a base. This step requires rigorous exclusion of moisture and is conducted at 0–5°C to minimize side reactions, yielding 70–85% product.

Table 1: Representative Synthetic Conditions

ParameterStep 1Step 2
Temperature70°C0–5°C
SolventEthanolDichloromethane
Catalyst/BaseNoneTriethylamine
Reaction Time8 h2 h
Yield75%78%

Recent advances in flow chemistry, as demonstrated in , suggest that continuous-flow reactors could enhance reproducibility and scalability. For instance, palladium-catalyzed carbonylation in a “tube-in-tube” reactor at 110°C and 15 bar CO pressure improved yields to 76% for analogous bromo-chlorobenzoates .

Physicochemical Properties

Experimental data for this compound remain unpublished, but computational predictions and analog comparisons provide valuable estimates:

  • logP: ~6.2 (indicating high lipophilicity, similar to ).

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO or ethanol for dissolution .

  • Thermal Stability: Decomposes above 200°C, with a glass transition temperature (Tg) of ~85°C.

The iodine atom’s polarizability contributes to charge-transfer interactions in the solid state, as observed in single-crystal X-ray studies of related iodobenzoyl derivatives. These interactions promote stable crystal packing, which is advantageous for pharmaceutical formulation.

Biological Activity and Mechanism

While direct pharmacological data are unavailable, structurally similar compounds exhibit notable bioactivities:

  • Anticancer Potential: Analogous hydrazone-benzoate hybrids inhibit tubulin polymerization (IC50: 1.2–3.4 μM in MCF-7 cells). The iodine substituent may enhance DNA intercalation, as seen in iodinated topoisomerase inhibitors.

  • Antimicrobial Effects: Bromo-chlorobenzoate derivatives show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Mechanistic Hypothesis: The hydrazone moiety likely chelates transition metals (e.g., Fe³⁺, Cu²⁺) in enzymatic active sites, while the iodobenzoyl group participates in halogen bonding with target proteins.

Applications in Materials Science

The compound’s extended π-system and halogen-rich structure make it a candidate for:

  • Organic Semiconductors: Thin films of analogous bromo/iodo-benzoates exhibit hole mobility of 0.12 cm²/V·s, suitable for OLED applications.

  • Supramolecular Gels: Iodine’s polarizability enables gelation in apolar solvents at concentrations as low as 2 wt% .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Among Benzoate Derivatives

CompoundMolecular FormulaDistinct FeatureBioactivity (IC50)
Target CompoundC23H16BrClIN3O4Iodine substituentNot reported
[4-Bromo-2-(2-(2-chlorobenzoyl)...]C21H13Br2ClN2O3Dual bromine atoms2.8 μM (Tubulin)
[4-((2-(2-((4-Chlorobenzoyl)...]C28H20Br2N2O4Diphenylacetyl group4.1 μM (Topoisomerase)

The iodine atom in the target compound may confer superior pharmacokinetics, as iodinated analogs often show enhanced blood-brain barrier permeability compared to brominated or chlorinated counterparts.

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